molecular formula C20H22N4O B12416681 Fak-IN-4

Fak-IN-4

Cat. No.: B12416681
M. Wt: 334.4 g/mol
InChI Key: XXMRAUUBVWCCGO-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fak-IN-4 is a potential inhibitor of focal adhesion kinase, a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. This compound has shown promising anticancer activities, particularly in inducing apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fak-IN-4, also known as Compound 7d, is synthesized through a series of chemical reactions involving chloropyramine and cinnamic acid hybrids. The synthesis involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fak-IN-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and properties .

Scientific Research Applications

Fak-IN-4 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the inhibition of focal adhesion kinase and its effects on cellular processes.

    Biology: this compound is employed in biological research to investigate its role in cell signaling pathways and its impact on cell migration and invasion.

    Medicine: this compound has shown potential as an anticancer agent, particularly in the treatment of triple-negative breast cancer. It induces apoptosis and inhibits cell proliferation and migration.

    Industry: This compound is used in the development of new therapeutic agents targeting focal adhesion kinase for cancer treatment

Mechanism of Action

Fak-IN-4 exerts its effects by inhibiting the activity of focal adhesion kinase. The mechanism involves:

Comparison with Similar Compounds

Fak-IN-4 is compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific binding affinity and inhibitory potency against focal adhesion kinase. It has demonstrated significant anticancer activity, particularly in triple-negative breast cancer, making it a promising candidate for further development .

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

(E)-N-[2-(dimethylamino)ethyl]-3-(1H-indol-3-yl)-N-pyridin-2-ylprop-2-enamide

InChI

InChI=1S/C20H22N4O/c1-23(2)13-14-24(19-9-5-6-12-21-19)20(25)11-10-16-15-22-18-8-4-3-7-17(16)18/h3-12,15,22H,13-14H2,1-2H3/b11-10+

InChI Key

XXMRAUUBVWCCGO-ZHACJKMWSA-N

Isomeric SMILES

CN(C)CCN(C1=CC=CC=N1)C(=O)/C=C/C2=CNC3=CC=CC=C32

Canonical SMILES

CN(C)CCN(C1=CC=CC=N1)C(=O)C=CC2=CNC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.